

An In-depth Technical Guide to LY393615: A Neuroprotective Agent

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Compound of Interest

Compound Name: LY393615

Cat. No.: B1675689

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Abstract

LY393615, also known by its developmental code NCC1048, is a novel small molecule with significant neuroprotective properties demonstrated in preclinical models of cerebral ischemia. Its mechanism of action centers on the blockade of neuronal calcium (Ca^{2+}) and sodium (Na^{+}) channels, key mediators of ischemic neuronal damage. This guide provides a comprehensive overview of **LY393615**, detailing its chemical structure, mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.

Chemical Structure and Properties

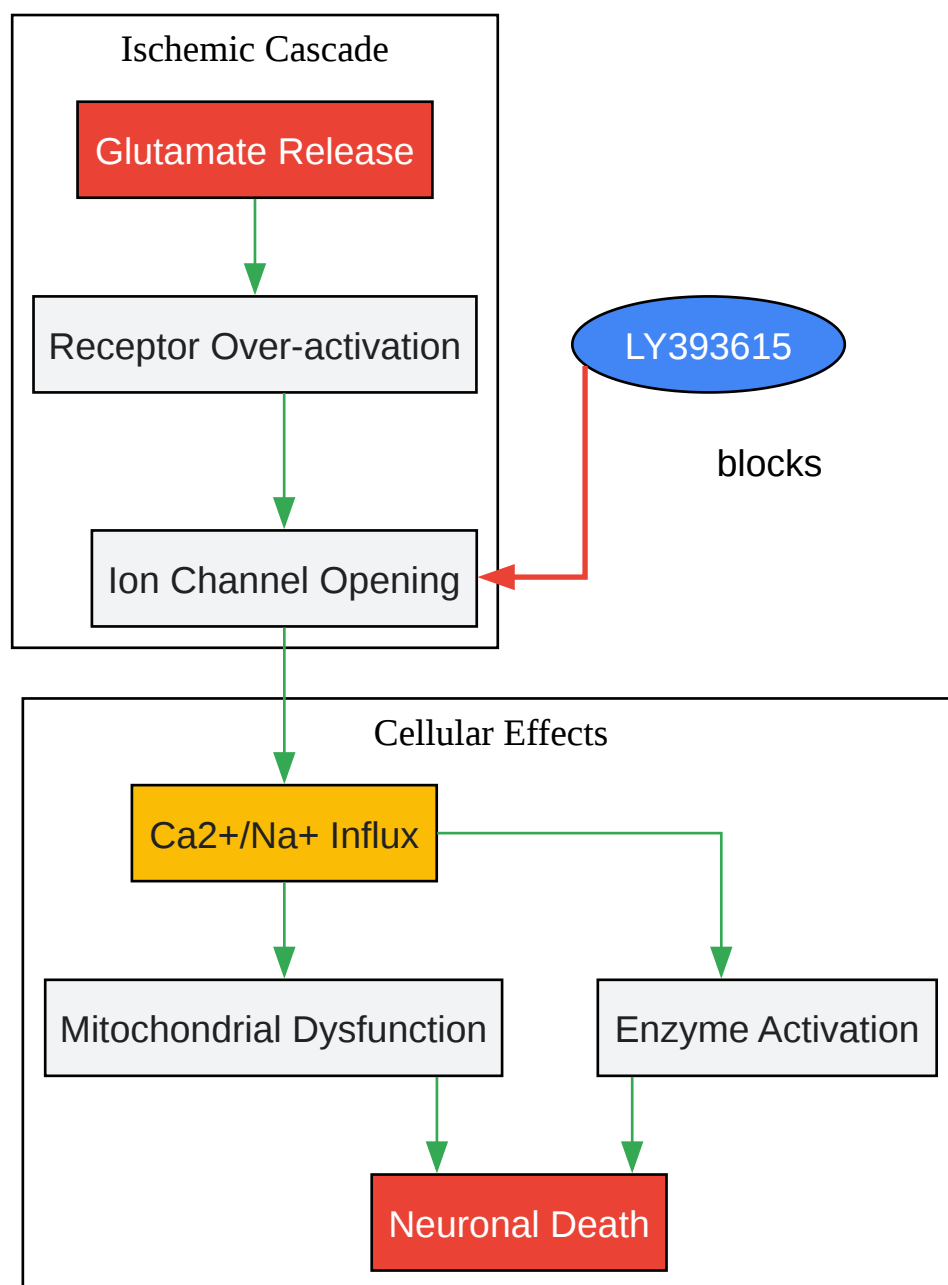
LY393615 is chemically described as N-Butyl-[5,5-bis-(4-fluorophenyl)tetrahydrofuran-2-yl]methylamine hydrochloride. It is a derivative of a substituted tetrahydrofuran ring with two fluorophenyl groups and a butylamine side chain.

Property	Value
IUPAC Name	N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine;hydrochloride
Molecular Formula	C ₂₁ H ₂₆ ClF ₂ NO
Molecular Weight	381.9 g/mol
CAS Number	325819-97-4

Mechanism of Action and Signaling Pathway

LY393615 exerts its neuroprotective effects by functioning as a blocker of neuronal voltage-gated calcium and sodium channels. In the context of cerebral ischemia, excessive glutamate release leads to the over-activation of postsynaptic receptors, resulting in a massive influx of Ca²⁺ and Na⁺. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of degradative enzymes, and ultimately, neuronal cell death.

By blocking these channels, **LY393615** mitigates the detrimental ion influx, thereby interrupting the ischemic cascade and preserving neuronal integrity. The primary targets identified are the α 1A and α 1B subunits of voltage-gated calcium channels, which correspond to P/Q-type and N-type calcium channels, respectively.



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Signaling pathway of **LY393615** in neuroprotection.

Pharmacological and Pharmacokinetic Data

The pharmacological activity of **LY393615** has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of LY393615[1][2][3][4]

Target	Cell System	Assay	IC ₅₀ (μM)
α1A (P/Q-type) Ca ²⁺ Channel Subunit	HEK 293 Cells	Calcium Flux	1.9
α1B (N-type) Ca ²⁺ Channel Subunit	HEK 293 Cells	Calcium Flux	5.2
P-type Ca ²⁺ Channels	Isolated Purkinje Cells	-	4.0

Table 2: Pharmacokinetic Parameters of LY393615 in Gerbils[1][2][5]

Administration Route	Dose (mg/kg)	Half-life (T _{1/2})	Brain Penetration
Intraperitoneal (i.p.)	15	2.5 hours	Good
Intravenous (i.v.)	1	2.04 hours	Good

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Calcium Flux Assay[1][2]

- Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing either the α1A or α1B calcium channel subunits.
- Methodology:
 - Cells are plated in 96-well plates and grown to confluence.
 - The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - LY393615** is added at various concentrations and incubated.

- A depolarizing stimulus (e.g., potassium chloride) is added to open the voltage-gated calcium channels.
- The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
- IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve.



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Workflow for the in vitro calcium flux assay.

In Vivo Gerbil Model of Global Cerebral Ischemia[5][6]

- Animal Model: Male Mongolian gerbils.
- Methodology:
 - Anesthesia is induced in the animals.
 - Both common carotid arteries are located and occluded for a set period (e.g., 5 minutes) to induce global cerebral ischemia.
 - **LY393615** or vehicle is administered intraperitoneally at specified times before and after the occlusion.[1]
 - After a survival period (e.g., 4 days), the animals are euthanized, and their brains are removed.
 - Brain sections, particularly the hippocampus, are stained (e.g., with cresyl violet) to assess neuronal damage.
 - The number of surviving neurons in the CA1 region of the hippocampus is quantified to determine the neuroprotective effect of **LY393615**.

In Vivo Rat Model of Focal Cerebral Ischemia (Endothelin-1)[5][6]

- Animal Model: Male rats.
- Methodology:
 - Anesthesia is induced, and the animal is placed in a stereotaxic frame.
 - A craniotomy is performed to expose the middle cerebral artery (MCA).
 - Endothelin-1, a potent vasoconstrictor, is injected adjacent to the MCA to induce focal ischemia.
 - **LY393615** or vehicle is administered intraperitoneally at specified times post-occlusion.[1]
 - After a survival period (e.g., 48 hours), the animals are euthanized, and their brains are sliced.
 - The brain slices are stained with a vital stain (e.g., 2,3,5-triphenyltetrazolium chloride) to delineate the infarct volume.
 - The infarct volume is calculated to assess the neuroprotective efficacy of **LY393615**.

Conclusion

LY393615 is a promising neuroprotective agent that acts by blocking neuronal calcium and sodium channels. Its efficacy has been demonstrated in both in vitro and in vivo models of cerebral ischemia. The data presented in this guide highlight its potential as a therapeutic candidate for ischemic stroke and other neurological disorders characterized by excitotoxicity. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.

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References

- 1. LY393615, a novel neuronal Ca(2+) and Na(+) channel blocker with neuroprotective effects in models of in vitro and in vivo cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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